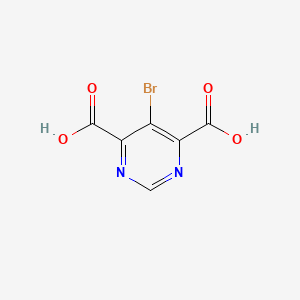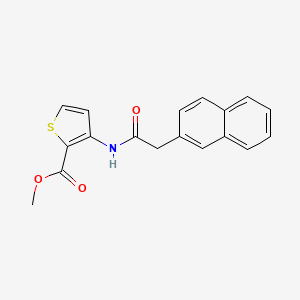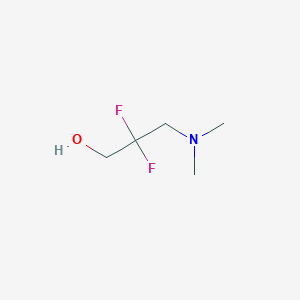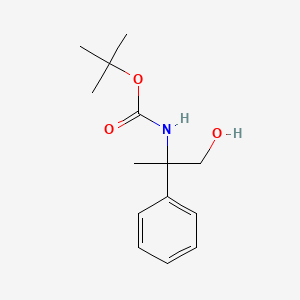
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also contains hydroxyl, methoxy, and nitro substituents. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including nitration, sulfonation, and chlorination reactions. The general synthetic route can be summarized as follows:
Nitration: The starting material, 4-hydroxy-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzene ring.
Sulfonation: The nitrated compound is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: Finally, the sulfonic acid group is converted to a sulfonyl chloride group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Amino-substituted derivatives.
科学的研究の応用
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules such as proteins and peptides through sulfonylation reactions, aiding in the study of protein function and interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The hydroxyl and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride:
The presence of the hydroxyl, methoxy, and nitro groups in 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride makes it unique and versatile for various chemical reactions and applications.
特性
分子式 |
C7H6ClNO6S |
|---|---|
分子量 |
267.64 g/mol |
IUPAC名 |
4-hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO6S/c1-15-6-3-4(16(8,13)14)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |
InChIキー |
WEHMQBVIGBXXOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)

![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)


![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)


![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)


